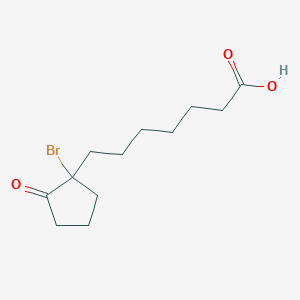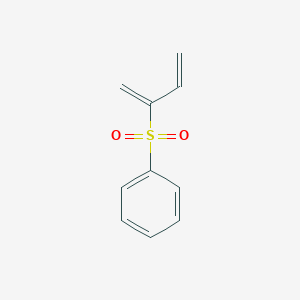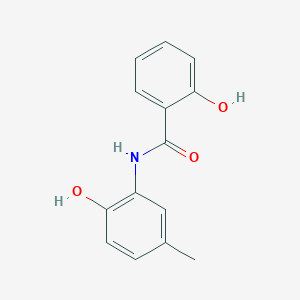
3-Methyl-4-methylidenetetradec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-4-methylidenetetradec-1-ene is an organic compound belonging to the class of alkenes It is characterized by a long carbon chain with a double bond and two methyl groups attached to the chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-methylidenetetradec-1-ene can be achieved through several methods. One common approach involves the use of alkenylation reactions, where a suitable alkene precursor is reacted with a methylating agent under specific conditions. For example, the reaction of 3-methyl-1-tetradecene with a methylating agent like methyl iodide in the presence of a base such as potassium carbonate can yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkenylation processes. These processes typically utilize continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel complexes may be employed to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-4-methylidenetetradec-1-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3-Methyl-4-methylidenetetradec-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be utilized in studies involving lipid metabolism and membrane structure.
Medicine: Research into its potential as a precursor for pharmaceuticals is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-4-methylidenetetradec-1-ene involves its interaction with molecular targets through its double bond and methyl groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s reactivity is influenced by the electron density around the double bond and the steric effects of the methyl groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-tetradecene: Similar structure but lacks the additional methylidene group.
4-Methyl-1-tetradecene: Similar structure but with the methyl group at a different position.
Tetradec-1-ene: A simpler alkene without any methyl substitutions.
Uniqueness
3-Methyl-4-methylidenetetradec-1-ene is unique due to the presence of both a double bond and two methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Propriétés
Numéro CAS |
115147-04-1 |
|---|---|
Formule moléculaire |
C16H30 |
Poids moléculaire |
222.41 g/mol |
Nom IUPAC |
3-methyl-4-methylidenetetradec-1-ene |
InChI |
InChI=1S/C16H30/c1-5-7-8-9-10-11-12-13-14-16(4)15(3)6-2/h6,15H,2,4-5,7-14H2,1,3H3 |
Clé InChI |
QXBXGRYABGSYLL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(=C)C(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


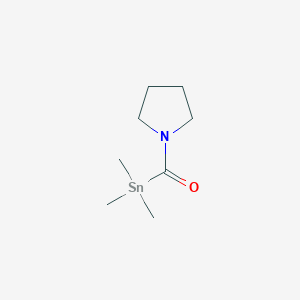

![3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol](/img/structure/B14312989.png)
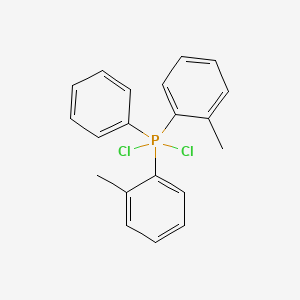
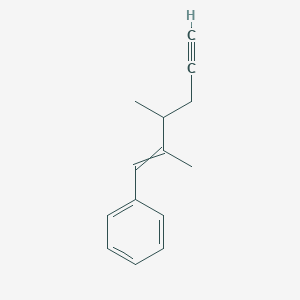

![4,4'-[1,3-Phenylenedi(hydrazin-2-yl-1-ylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14313008.png)

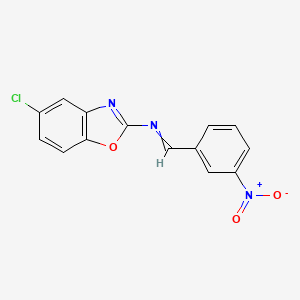
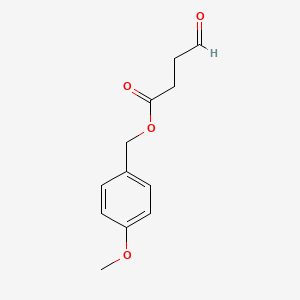
![1-Decyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B14313022.png)
